molecular formula C7H2BrFN2O2 B3016315 2-Bromo-6-fluoro-4-nitrobenzonitrile CAS No. 1807071-71-1

2-Bromo-6-fluoro-4-nitrobenzonitrile

Cat. No.: B3016315
CAS No.: 1807071-71-1
M. Wt: 245.007
InChI Key: VYXSPESVIPEVIZ-UHFFFAOYSA-N
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Description

2-Bromo-6-fluoro-4-nitrobenzonitrile is an organic compound with the molecular formula C7H2BrFN2O2 It is a derivative of benzonitrile, characterized by the presence of bromine, fluorine, and nitro functional groups

Scientific Research Applications

2-Bromo-6-fluoro-4-nitrobenzonitrile is utilized in various scientific research applications, including:

Safety and Hazards

The safety information for 2-Bromo-6-fluoro-4-nitrobenzonitrile indicates that it is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding contact with skin and eyes, and ensuring adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-fluoro-4-nitrobenzonitrile typically involves the nitration of 2-Bromo-6-fluorobenzonitrile. The process begins with the bromination of 2-fluorobenzonitrile, followed by nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The product is typically purified through recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-fluoro-4-nitrobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluoro-4-nitrobenzonitrile involves its interaction with various molecular targets. The presence of the nitro group allows it to participate in redox reactions, while the bromine and fluorine atoms can engage in halogen bonding and other non-covalent interactions. These properties make it a versatile compound in the study of molecular interactions and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-fluoro-4-nitrobenzonitrile is unique due to the combination of bromine, fluorine, and nitro functional groups on the benzonitrile scaffold. This combination imparts distinct chemical properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-bromo-6-fluoro-4-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrFN2O2/c8-6-1-4(11(12)13)2-7(9)5(6)3-10/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYXSPESVIPEVIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C#N)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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